molecular formula C11H20N2O2 B14035626 endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate

endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate

Katalognummer: B14035626
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: JRZFZVWZIJNIEQ-NBXIYJJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Cyclization: The protected intermediate undergoes cyclization to form the azabicyclo[2.2.1]heptane structure.

    Deprotection: The Boc group is removed to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Vergleich Mit ähnlichen Verbindungen

  • endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate
  • endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl carboxylic acid methyl ester racemate

Comparison: While these compounds share a similar bicyclic structure, they differ in their functional groups and specific applications. For example, the benzylcarbamate derivative may have different reactivity and biological activity compared to the amine racemate .

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

tert-butyl (1S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8?,9+/m1/s1

InChI-Schlüssel

JRZFZVWZIJNIEQ-NBXIYJJMSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(C2)N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.